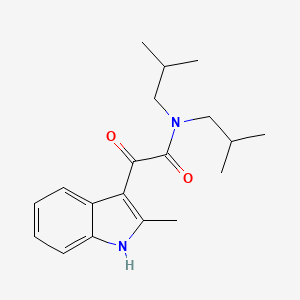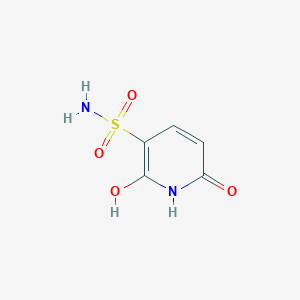
N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DFP-10917, is a pyrimidine-based compound that has been the subject of extensive scientific research in recent years. This compound is of particular interest due to its potential use in the treatment of various diseases, including cancer and viral infections. In
Wirkmechanismus
The mechanism of action of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and replication. This may explain its ability to inhibit the growth of cancer cells and viruses.
Biochemical and Physiological Effects
Studies have shown that N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit the activity of certain enzymes involved in cell growth and replication. It has also been shown to have antiviral activity by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide for lab experiments is its ability to selectively target cancer cells and viruses, while leaving healthy cells unharmed. This makes it a potentially valuable tool for studying the mechanisms of cancer and viral infections.
However, there are also some limitations to using N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments. For example, it can be difficult to obtain pure N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, which can make it challenging to conduct experiments with consistent results. In addition, the mechanism of action of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is not yet fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of research is in the development of new anti-cancer and antiviral drugs based on the structure of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. Another area of research is in the further elucidation of the mechanism of action of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, which could lead to a better understanding of the underlying mechanisms of cancer and viral infections.
Other potential research directions include the development of new methods for synthesizing N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, as well as the investigation of its potential applications in other areas of scientific research, such as neuroscience and immunology.
Conclusion
In conclusion, N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a pyrimidine-based compound that has shown promise as a potential anti-cancer and antiviral agent. Its ability to selectively target cancer cells and viruses makes it a valuable tool for studying the underlying mechanisms of these diseases. While there are still many unanswered questions about the mechanism of action of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, its potential applications in scientific research are numerous and varied, making it an exciting area of study for researchers in a wide range of fields.
Synthesemethoden
The synthesis of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 3,4-difluoroaniline with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is able to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as an anti-cancer agent.
In addition to its anti-cancer properties, N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to have antiviral activity against a number of viruses, including HIV and hepatitis C virus. This makes it a potential candidate for the development of new antiviral drugs.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-7-8(2)16-6-17-12(7)13(19)18-9-3-4-10(14)11(15)5-9/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJMJXUVLJTEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2929977.png)
![N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2929978.png)
![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2929979.png)
![3-(2-chlorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2929981.png)


![{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2929988.png)


![2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine](/img/structure/B2929991.png)


![N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2929997.png)